![molecular formula C13H16F3NO3 B7354430 2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide](/img/structure/B7354430.png)
2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide
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Overview
Description
2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide, commonly known as TFP, is a synthetic compound that has gained attention in the scientific community due to its potential use as a biochemical tool. TFP is a potent inhibitor of lysine deacetylases (HDACs) and has been used in various scientific research applications to study the role of HDACs in various biological processes.
Mechanism of Action
TFP inhibits 2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide by binding to the active site of the enzyme and preventing the removal of acetyl groups from histones. This leads to an increase in histone acetylation, which in turn leads to the activation of gene transcription. The precise mechanism by which TFP binds to this compound is still under investigation.
Biochemical and Physiological Effects:
TFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the growth of various cancer cell lines. TFP has also been shown to have anti-inflammatory effects, and to protect against oxidative stress-induced cell damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TFP in lab experiments is its potency as an HDAC inhibitor. TFP has been shown to be a more potent inhibitor of 2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide than other commonly used HDAC inhibitors such as trichostatin A and suberoylanilide hydroxamic acid. However, one limitation of using TFP is its potential toxicity, particularly at high concentrations.
Future Directions
There are several future directions for research on TFP. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of TFP. Another area of interest is the investigation of the role of 2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide in various biological processes, including the regulation of gene expression, cell cycle progression, and apoptosis. Additionally, further research is needed to determine the potential therapeutic applications of TFP and other HDAC inhibitors in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, TFP is a synthetic compound that has gained attention in the scientific community due to its potential use as a biochemical tool. TFP is a potent inhibitor of this compound and has been used in various scientific research applications to study the role of this compound in various biological processes. TFP has a wide range of biochemical and physiological effects, and there are several future directions for research on TFP and other HDAC inhibitors.
Synthesis Methods
The synthesis of TFP involves the reaction of 3-methoxybenzoyl chloride with (R)-3-hydroxy-2-trifluoromethylpropan-1-amine in the presence of a base. The resulting product is then purified through column chromatography to obtain TFP in its pure form.
Scientific Research Applications
TFP has been widely used in scientific research as an HDAC inhibitor to study the role of 2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide in various biological processes. This compound are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the repression of gene transcription. TFP has been shown to inhibit the activity of this compound and thereby increase the acetylation of histones, leading to the activation of gene transcription.
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-8(9-4-3-5-10(6-9)20-2)12(19)17-11(7-18)13(14,15)16/h3-6,8,11,18H,7H2,1-2H3,(H,17,19)/t8?,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOJHHHEDZGAPE-QHDYGNBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)NC(CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC=C1)OC)C(=O)N[C@H](CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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